molecular formula C24H27N3O3 B13932910 1-{4-[5-(3,4,5-Trimethoxyphenyl)pyridin-3-Yl]phenyl}piperazine

1-{4-[5-(3,4,5-Trimethoxyphenyl)pyridin-3-Yl]phenyl}piperazine

Cat. No.: B13932910
M. Wt: 405.5 g/mol
InChI Key: WFZZPLAPENBNIY-UHFFFAOYSA-N
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Description

1-[4-[5-(3,4,5-trimethoxyphenyl)-3-pyridinyl]phenyl]Piperazine is a complex organic compound that features a piperazine ring substituted with a phenyl group, which is further substituted with a pyridinyl group and a trimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[5-(3,4,5-trimethoxyphenyl)-3-pyridinyl]phenyl]Piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Trimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 3,4,5-trimethoxyphenyl intermediate. This can be achieved through the methylation of gallic acid or its derivatives.

    Pyridinyl Substitution: The next step involves the introduction of the pyridinyl group. This can be done through a coupling reaction using a suitable pyridine derivative.

    Phenylation: The phenyl group is then introduced through a Friedel-Crafts acylation reaction.

    Piperazine Ring Formation: Finally, the piperazine ring is formed through a cyclization reaction involving the phenyl-pyridinyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-[5-(3,4,5-trimethoxyphenyl)-3-pyridinyl]phenyl]Piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-[5-(3,4,5-trimethoxyphenyl)-3-pyridinyl]phenyl]Piperazine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-[5-(3,4,5-trimethoxyphenyl)-3-pyridinyl]phenyl]Piperazine involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and thus disrupting cell division. Additionally, the compound may interact with other proteins and enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-[6-Methyl-5-(3,4,5-trimethoxyphenyl)-3-pyridinyl]phenyl]piperazine
  • 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives

Uniqueness

1-[4-[5-(3,4,5-trimethoxyphenyl)-3-pyridinyl]phenyl]Piperazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the trimethoxyphenyl group enhances its biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

1-[4-[5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]phenyl]piperazine

InChI

InChI=1S/C24H27N3O3/c1-28-22-13-18(14-23(29-2)24(22)30-3)20-12-19(15-26-16-20)17-4-6-21(7-5-17)27-10-8-25-9-11-27/h4-7,12-16,25H,8-11H2,1-3H3

InChI Key

WFZZPLAPENBNIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CN=CC(=C2)C3=CC=C(C=C3)N4CCNCC4

Origin of Product

United States

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